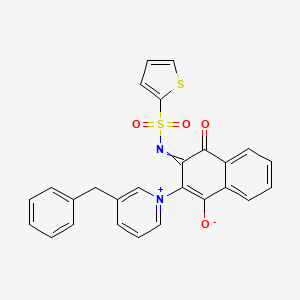
C26H18N2O4S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C26H18N2O4S2 is a drug-like molecule known for its unique chemical structure and properties . This compound is characterized by its complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of C26H18N2O4S2 involves several steps, including the use of specific reagents and reaction conditions. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The preparation process is designed to ensure high yield and purity, making it suitable for industrial production.
Chemical Reactions Analysis
C26H18N2O4S2: undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Scientific Research Applications
C26H18N2O4S2: has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of C26H18N2O4S2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
C26H18N2O4S2: can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with analogous functional groups or molecular frameworks. For example, compounds with similar thiazolidinone or naphthalene moieties may exhibit comparable chemical behavior. This compound is unique in its specific arrangement of atoms and the resulting chemical properties .
Biological Activity
The compound with the molecular formula C26H18N2O4S2 is a member of the thiazolidine-4-carboxylic acid derivatives, which have garnered attention for their diverse biological activities, particularly in antiviral and anticancer research. This article explores the biological activity of this compound, examining its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a complex structure that includes:
- Aromatic rings : Contributing to its stability and interaction with biological targets.
- Thiazolidine ring : Known for its role in various biological activities.
- Functional groups : Such as carboxylic acids and sulfonamides, enhancing its reactivity.
Antiviral Activity
One of the primary areas of study for this compound is its potential as an antiviral agent. Research has indicated that derivatives of this compound can inhibit viral replication. For instance, a study demonstrated that similar thiazolidine derivatives exhibited significant inhibitory effects against neuraminidase (NA) of influenza A virus, with IC50 values around 0.14 µM . This suggests that compounds like this compound may have comparable or enhanced antiviral properties.
Anticancer Properties
The anticancer potential of this compound has also been investigated. Compounds in this class have shown activity against various cancer cell lines. For example, research into related thiazolidine derivatives has revealed their ability to induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Modulation of apoptotic pathways
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds related to this compound. Here are some notable findings:
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Compounds inhibit key enzymes involved in viral replication and cancer cell metabolism.
- Receptor Interaction : Binding to specific receptors can alter signaling pathways critical for cell survival and proliferation.
- Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels can lead to cell death in cancer cells.
Properties
Molecular Formula |
C26H18N2O4S2 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-(3-benzylpyridin-1-ium-1-yl)-4-oxo-3-thiophen-2-ylsulfonyliminonaphthalen-1-olate |
InChI |
InChI=1S/C26H18N2O4S2/c29-25-20-11-4-5-12-21(20)26(30)24(23(25)27-34(31,32)22-13-7-15-33-22)28-14-6-10-19(17-28)16-18-8-2-1-3-9-18/h1-15,17H,16H2 |
InChI Key |
ZHTWNJMWIAWQEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C[N+](=CC=C2)C3=C(C4=CC=CC=C4C(=O)C3=NS(=O)(=O)C5=CC=CS5)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















